N-Benzyl-4-iodoaniline
Overview
Description
N-Benzyl-4-iodoaniline is a chemical compound with the molecular formula C₁₃H₁₂IN . Its average mass is approximately 309.146 Da , and its monoisotopic mass is 309.001434 Da . This compound belongs to the class of arylbenzothiazoles , which are privileged scaffolds in synthetic and medicinal chemistry. Benzothiazoles and their derivatives exhibit a wide range of pharmacological properties and structural diversity, making them valuable for drug discovery .
Synthesis Analysis
Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles, including those involving C-S bond formation. For instance, Zhang et al. designed an efficient protocol for synthesizing 2-arylbenzothiazole moieties via oxidative cross-coupling reactions using readily available N-benzyl-2-iodoaniline and potassium sulfide as precursors . This method provides a versatile route to access these biologically relevant compounds.
Scientific Research Applications
Synthesis and Drug Development
- C4-Aminated Indoles Synthesis : A study detailed the synthesis of highly functionalized 4-aminoindoles via a three-component cross-coupling involving o-iodoaniline, showcasing the chemical's utility in creating complex molecules with potential pharmaceutical applications (Zhang et al., 2019).
Catalysis and Material Science
- Copper-Catalyzed Double C-S Bond Formation : Another significant application is demonstrated through the copper-catalyzed synthesis of benzothiazoles from N-benzyl-2-iodoaniline, indicating its role in facilitating novel catalytic reactions for material science (Zhang et al., 2014).
Advanced Organic Synthesis
- Palladium-Catalysed Carbonylation : Research involving 2-iodoaniline derivatives in palladium-catalysed carbonylation showcases methodologies that could potentially extend to N-Benzyl-4-iodoaniline, offering pathways for creating a variety of organic compounds (Ács et al., 2006).
Chemical Selectivity and Reaction Mechanisms
- Ortho Effect in Mass Spectrometry : A study on the ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent could provide insights into the analytical techniques applicable for derivatives like N-Benzyl-4-iodoaniline, enhancing understanding of its chemical behavior under various conditions (Jariwala et al., 2008).
properties
IUPAC Name |
N-benzyl-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJKIYWSQACLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565843 | |
Record name | N-Benzyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-iodoaniline | |
CAS RN |
3526-49-6 | |
Record name | N-Benzyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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